N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-yl)pivalamide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR : Key signals include a singlet at δ 1.35 ppm (9H, pivaloyl methyl groups), a multiplet at δ 7.45–7.70 ppm (8H, biphenyl aromatic protons), and a broad singlet at δ 8.10 ppm (1H, amide NH). The dioxaborolane methyl groups resonate as a singlet near δ 1.25 ppm (12H).
- ¹³C NMR : Distinct peaks appear at δ 27.8 ppm (pivaloyl methyl carbons), δ 83.5 ppm (dioxaborolane quaternary carbons), and δ 176.2 ppm (amide carbonyl carbon). Aromatic carbons span δ 125–140 ppm , consistent with biphenyl systems.
- ¹¹B NMR : A sharp peak at δ 30–32 ppm confirms the presence of the boronic ester.
Infrared (IR) Spectroscopy
Prominent absorption bands include:
Properties
Molecular Formula |
C23H30BNO3 |
|---|---|
Molecular Weight |
379.3 g/mol |
IUPAC Name |
2,2-dimethyl-N-[5-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C23H30BNO3/c1-21(2,3)20(26)25-19-15-17(16-11-9-8-10-12-16)13-14-18(19)24-27-22(4,5)23(6,7)28-24/h8-15H,1-7H3,(H,25,26) |
InChI Key |
NMWJTCAACKUILJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C3=CC=CC=C3)NC(=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-3-yl)pivalamide typically involves the following steps:
Formation of the Boronic Ester: The initial step involves the reaction of 4-bromo-1,1’-biphenyl with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. This reaction forms the boronic ester intermediate.
Amidation: The boronic ester intermediate is then reacted with pivaloyl chloride in the presence of a base like triethylamine to form the final product, N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-3-yl)pivalamide.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-3-yl)pivalamide undergoes several types of chemical reactions:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.
Substitution: The boronic ester can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium acetate or triethylamine, used to deprotonate intermediates.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Formed through oxidation of the boronic ester group.
Scientific Research Applications
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-3-yl)pivalamide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Research: Utilized in the study of enzyme inhibitors and other biologically active compounds.
Mechanism of Action
The mechanism of action of N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-3-yl)pivalamide primarily involves its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This mechanism is crucial for the formation of biaryl compounds, which are important in various chemical and pharmaceutical applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared below with structurally similar boronic esters featuring variations in substituents, aromatic systems, and applications.
Substituent Variations on Pyridine Rings
N-(5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide
- Structure : Replaces the biphenyl group with a fluorinated pyridine ring.
- Synthesis : Prepared via palladium-catalyzed coupling, similar to the target compound but with modified aromatic precursors.
- Applications : Fluorine enhances electron-withdrawing properties, improving reactivity in coupling reactions for fluorinated drug intermediates .
N-(5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide
Biphenyl-Based Analogs
N-(4-(Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)phenyl)pivalamide
- Structure : Features two boronate groups on a biphenyl-pivalamide scaffold.
- Synthesis : Achieved via double borylation of a phenyl precursor, yielding 34% after purification.
- Applications : Dual boronate groups enable sequential cross-couplings for dendritic polymer synthesis .
2-([1,1'-Biphenyl]-4-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)acetamide
Heterocyclic and Electronic Material Analogs
N-(4-(Naphthalen-2-yl)phenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-[1,1'-biphenyl]-4-amine
- Structure : Incorporates a naphthyl group and biphenylamine for extended π-conjugation.
- Applications : High-efficiency organic dyes in solar cells due to enhanced light absorption .
5-(4-(Bis(2',4'-dibutoxy-[1,1'-biphenyl]-4-yl)amino)phenyl)furan-2-carbaldehyde
Comparative Data Table
*Yield varies with coupling partners and conditions.
Key Findings and Trends
Steric Effects : Pivalamide groups (e.g., target compound) improve selectivity in coupling reactions but may reduce yields compared to less bulky analogs (e.g., acetamide derivatives) .
Electronic Modulation : Electron-withdrawing groups (e.g., fluorine) enhance reactivity for electron-deficient aryl halides, while electron-donating groups (e.g., methyl) stabilize intermediates .
Applications : Biphenyl-boronate compounds are preferred in electronics, whereas pyridine analogs dominate pharmaceutical synthesis .
Biological Activity
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-yl)pivalamide is a compound of significant interest due to its potential biological activities. This compound features a complex structure that includes a boron-containing moiety and has been studied for its interactions with various biological targets.
Chemical Structure and Properties
- Molecular Formula : C24H26BNO2
- CAS Number : 2055286-48-9
- Molecular Weight : 394.39 g/mol
- IUPAC Name : N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-yl]pivalamide
The compound's structure includes a pivalamide group attached to a biphenyl moiety that is further substituted by a dioxaborolane group. This unique combination may contribute to its biological activity.
Research indicates that compounds containing boron can interact with various biological pathways. Specifically, the dioxaborolane moiety is known to participate in cellular signaling pathways and may inhibit specific enzymes involved in lipid metabolism and viral replication.
Antiviral Properties
A study focusing on phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) inhibitors revealed that derivatives similar to this compound exhibit selective inhibitory effects against viral infections. The inhibition of PI4KIIIβ has been linked to reduced replication of RNA viruses such as human rhinoviruses (hRVs) and hepatitis C virus (HCV) .
In Vitro Studies
In vitro assays have demonstrated that compounds structurally related to this compound can significantly inhibit the growth of various viruses. For instance:
| Compound | Virus Type | IC50 (μM) | Reference |
|---|---|---|---|
| Derivative 36t | HCV Genotype 1b | 0.087 | |
| Derivative 36t | HCV Genotype 2a | 10.6 | |
| PIK93 | hRV-B14 | 0.25 | |
| PIK93 | hRV-A16 | 0.53 |
These results suggest a promising antiviral profile for compounds in this class.
Structure-Activity Relationship (SAR)
A detailed SAR analysis indicates that modifications to the amide group can enhance antiviral activity. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
